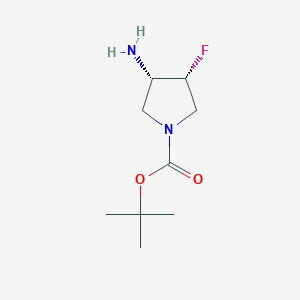

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The complete IUPAC name is tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, which precisely defines the stereochemical configuration at both chiral centers. The compound is classified under the Chemical Abstracts Service registry number 1174020-30-4, with the molecular formula C₉H₁₇FN₂O₂ and a molecular weight of 204.24 grams per mole.

The systematic classification places this compound within the pyrrolidine family of heterocycles, specifically as a 1,3-amino-4-fluoropyrrolidine derivative protected with a tert-butyloxycarbonyl group. Alternative nomenclature includes 1,1-dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate and 1-pyrrolidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)-. The compound is also referred to as cis-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, reflecting the cis relationship between the amino and fluoro substituents.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1174020-30-4 |

| Molecular Formula | C₉H₁₇FN₂O₂ |

| Molecular Weight | 204.24 g/mol |

| InChI Key | DXQXHFOCKKIWJL-RQJHMYQMSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(N)C(F)C1 |

| MDL Number | MFCD18072719 |

The stereochemical descriptors (3S,4R) indicate the absolute configuration at the carbon atoms bearing the amino and fluoro substituents respectively. This particular stereoisomer represents one of four possible diastereomers when considering all combinations of stereochemistry at positions 3 and 4. The cis relationship between these substituents creates unique conformational constraints that distinguish this compound from its trans counterpart, (3R,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXHFOCKKIWJL-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163513 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-30-4 | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.

Fluorination: The fluorination step involves the introduction of a fluorine atom at the 4-position of the pyrrolidine ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen or other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Oxidation: Oxidized derivatives with modified functional groups.

Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that enhance pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives synthesized from (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. For example, research demonstrated that modifications to the pyrrolidine framework could yield compounds effective against viral infections, including those caused by influenza and coronaviruses.

Case Study: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry reported the synthesis of a series of pyrrolidine derivatives based on this compound. These derivatives exhibited potent antiviral activity, with some showing IC50 values in the nanomolar range against specific viral strains .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Chiral Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis. Researchers have utilized this compound to develop chiral catalysts that facilitate enantioselective reactions.

Data Table: Synthetic Applications

Biological Studies

The biological implications of this compound extend into pharmacology and toxicology.

Pharmacodynamics and Pharmacokinetics

Studies have shown that this compound exhibits favorable pharmacokinetic profiles, making it suitable for drug development. Its absorption, distribution, metabolism, and excretion (ADME) properties are being evaluated to understand its therapeutic potential better.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity levels and minimal adverse effects in animal models, suggesting its viability for further development as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on structural features, physicochemical properties, and applications.

Key Structural Analogs and Similarity Scores

Data from chemical similarity analyses (Tanimoto coefficients) highlight the following analogs :

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | 1290191-73-9 | 0.93 | Difluoro substitution at C3; lacks stereospecificity |

| (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate | 169750-42-9 | 0.93 | Piperidine ring (6-membered) vs. pyrrolidine (5-membered) |

| tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 1431720-86-3 | 0.91 | Carbamate group replaces Boc; cis stereochemistry |

Functional Group and Stereochemical Variations

Fluorine Substitution Patterns

- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate: The piperidine ring introduces greater conformational flexibility, which may alter binding affinity in drug-receptor interactions .

Stereoisomers

- tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1363382-79-9): The (3S,4S) configuration reverses the spatial arrangement of amino and fluorine groups, impacting hydrogen-bonding capabilities and solubility .

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6): Hydroxy and trifluoromethyl groups replace the amino and fluorine, drastically altering polarity and metabolic stability .

Pharmaceutical Intermediate in Spirocyclic Compounds

The target compound was utilized in the synthesis of a diazaspiro[3.5]nonane derivative, a scaffold for kinase inhibitors. Its amino and fluorine groups facilitated regioselective coupling with a pyrimidinylphenylcarboxamide moiety, achieving 90% yield in Mitsunobu reactions . In contrast, the difluoro analog showed reduced reactivity under identical conditions due to steric effects .

Comparative Stability Studies

Accelerated stability testing (40°C/75% RH, 1 week) revealed:

- Target compound : 98% purity retained.

- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate: 92% purity due to hydrolytic degradation of the difluoro group .

Biological Activity

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of CHFNO and a molecular weight of 204.24 g/mol, this compound features an amino group and a fluorine atom, which may enhance its pharmacological properties.

Overview

The synthesis of this compound typically involves the following steps:

- Starting Materials : Utilizes tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.

- Fluorination : The introduction of the fluorine atom at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST).

- Purification : The product is purified through techniques such as column chromatography to achieve high purity levels .

Chemical Reactions

The compound can undergo various reactions, including:

- Substitution Reactions : Leading to different substituted pyrrolidines.

- Oxidation and Reduction : Modifying functional groups.

- Hydrolysis : Yielding carboxylic acids under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to receptors or enzymes, which may modulate their activity effectively.

Pharmacological Applications

The compound has shown potential in various pharmacological applications:

- CNS Targeting : It serves as an intermediate in synthesizing compounds aimed at central nervous system disorders.

- Organic Synthesis : Acts as a building block for more complex molecules in medicinal chemistry.

- Catalysis : Its unique structure allows it to function as a ligand in catalytic reactions, improving efficiency and selectivity .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain enzyme systems. In vitro assays have indicated its potential as an inhibitor for specific targets involved in metabolic pathways related to neurological functions.

Toxicological Data

Toxicity assessments reveal that the compound is harmful if swallowed (H302) and may cause skin irritation (H315) . These safety considerations are crucial for its development into therapeutic agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 204.24 g/mol |

| CAS Number | 1174020-30-4 |

| Boiling Point | Not available |

| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |

| Synthetic Route | Fluorination using DAST |

Q & A

Q. Basic

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for related pyrrolidine derivatives .

- Chiral HPLC : Separation on Chiralpak® AD-H columns with hexane/isopropanol eluents resolves enantiomers, with ee quantified via UV detection .

- NMR spectroscopy : and NMR identify diastereotopic protons and confirm tert-butyl group integrity .

Advanced

Discrepancies between computational (DFT) predictions and experimental data may occur. Resolution methods:

- Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian 09) to validate fluorination sites .

- Employ NOESY NMR to assess spatial proximity of substituents and rule out incorrect stereoisomers .

What role does the fluorine substituent play in modulating biological activity?

Basic

Fluorination enhances metabolic stability and binding affinity in drug candidates by:

- Introducing electronegative character to hydrogen-bond acceptor sites .

- Reducing basicity of the pyrrolidine amine, improving membrane permeability .

Advanced

Contradictory bioactivity data may stem from fluorination-induced conformational changes. Analytical approaches:

- Molecular dynamics simulations (e.g., AMBER) to model fluorine’s impact on target binding .

- SAR studies comparing fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .

How can researchers resolve discrepancies in reported synthetic yields?

Basic

Yield variations often arise from differences in solvent polarity or reaction scale. Best practices:

- Use anhydrous dichloromethane for Boc protection to minimize hydrolysis .

- Optimize stoichiometry (e.g., 1.2 eq. of fluorinating agent) for small-scale reactions .

Advanced

Contradictions in industrial vs. academic protocols:

- Pilot-scale reactions may require continuous flow systems to maintain temperature control and improve reproducibility .

- Trace metal analysis (ICP-MS) identifies catalyst poisoning in palladium-mediated steps .

What computational tools are recommended for studying this compound’s reactivity?

Q. Basic

- Density Functional Theory (DFT) : Predicts transition states for fluorination and aminolysis reactions .

- Molecular docking (AutoDock Vina) : Screens potential biological targets by simulating interactions with the pyrrolidine core .

Q. Advanced

- QM/MM hybrid models : Analyze enzyme-catalyzed resolutions (e.g., Novozyme 435) to refine enantioselectivity predictions .

- Crystal structure prediction (Materia Nova) : Validates packing arrangements for X-ray diffraction comparisons .

How does the tert-butyl group influence synthetic and structural properties?

Q. Basic

- Steric protection : Shields the amine during multi-step synthesis, reducing side reactions .

- Crystallinity enhancement : Improves crystal formation for X-ray analysis by stabilizing hydrophobic interactions .

Advanced

Unexpected cleavage of the tert-butyl group under acidic conditions:

- Monitor Boc deprotection via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

- Replace with alternative protecting groups (e.g., Fmoc) for acid-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.